![molecular formula C11H11NO3 B14726770 1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one CAS No. 6539-13-5](/img/structure/B14726770.png)
1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one is a complex organic compound that features a spiro linkage between a dioxolane ring and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the dioxolane intermediate with a quinoline derivative. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperature or pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparación Con Compuestos Similares
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one can be compared with other spiro compounds and quinoline derivatives. Similar compounds include:
Spiro[1,3-dioxolane-2,4’-piperidine]: Another spiro compound with a different heterocyclic moiety.
Quinoline: The parent compound of the quinoline moiety.
Spiro[1,3-dioxolane-2,5’-indoline]: A spiro compound with an indoline moiety instead of quinoline.
The uniqueness of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one lies in its specific structural features and the potential for diverse applications arising from the combination of the dioxolane and quinoline rings.
Propiedades
Número CAS |
6539-13-5 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
spiro[1,3-dihydroquinoline-5,2'-1,3-dioxolane]-2-one |
InChI |
InChI=1S/C11H11NO3/c13-10-4-3-8-9(12-10)2-1-5-11(8)14-6-7-15-11/h1-3,5H,4,6-7H2,(H,12,13) |
Clave InChI |
UOVHNJWDGAIWJR-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C=CC=C3C2=CCC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

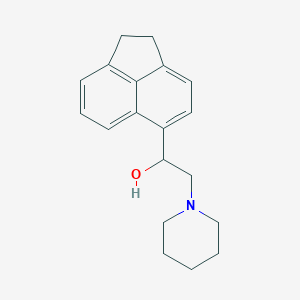

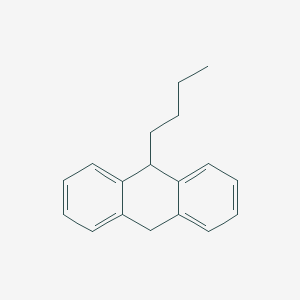

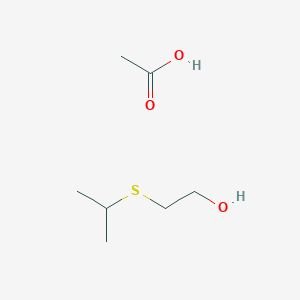

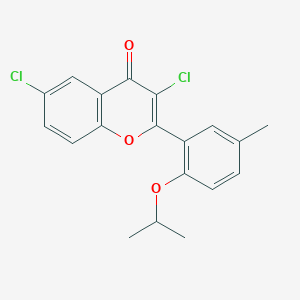
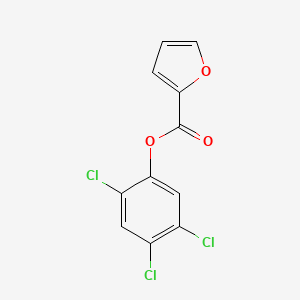

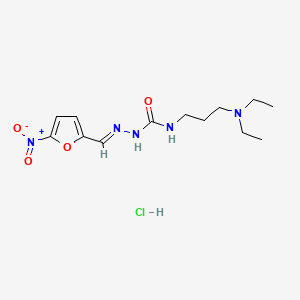
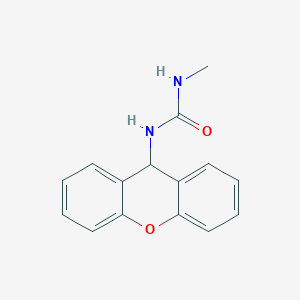
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
